molecular formula C21H27N3O2 B2998908 2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 695174-46-0

2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2998908
CAS RN: 695174-46-0
M. Wt: 353.466
InChI Key: ZGLNITQWZFYJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of piperazine, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Molecular Structure Analysis

The structure of similar compounds is typically assigned by HRMS, IR, 1H, and 13C NMR experiments .

Scientific Research Applications

Piperazine Antihistamines

Piperazine derivatives, such as Cetirizine, a well-known antihistamine, highlight the importance of piperazine structures in medicinal chemistry. Cetirizine itself is a selective H1 histamine receptor antagonist effective in treating urticaria and allergic rhinitis, demonstrating the utility of piperazine derivatives in addressing allergic conditions (John P. Arlette, 1991).

Memory Enhancement

Another study explored the synthesis of piperazine-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide derivatives, assessing their effects on memory in mice. This research suggests potential applications of piperazine derivatives in enhancing cognitive functions, including memory enhancement (Li Ming-zhu, 2008).

Serotonin Receptor Study

Research involving [18F]p-MPPF, a radiolabeled antagonist, underscores the role of piperazine derivatives in studying neurotransmission, specifically serotonin 1A receptors. This application is crucial for understanding serotonergic neurotransmission in both animal models and humans, facilitating advancements in neuropharmacology and psychiatric disorder treatments (A. Plenevaux et al., 2000).

Marine Actinobacterium Metabolites

Piperazine derivatives have also been identified in metabolites from marine actinobacterium Streptomyces sp., indicating their potential in discovering new bioactive compounds with applications in pharmaceuticals and biotechnology (M. P. Sobolevskaya et al., 2007).

properties

IUPAC Name

2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-3-17-4-8-19(9-5-17)24-14-12-23(13-15-24)16-21(25)22-18-6-10-20(26-2)11-7-18/h4-11H,3,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLNITQWZFYJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.